N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a benzothiophene moiety fused with a pyrazole ring
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that the “electron pairs” on sulfur in thiophene are significantly delocalized in the π electron system and behave extremely reactive like benzene derivative . This reactivity might play a role in its interaction with its targets.
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile might influence the compound’s bioavailability.
Result of Action
It’s known that thiophene derivatives have been reported to possess a wide range of therapeutic properties . For instance, certain benzothiophene derivatives have shown high antibacterial activity against S. aureus .
Action Environment
It’s known that the physicochemical properties of benzene and thiophene are remarkably similar , which might suggest that similar environmental factors could influence their action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of Benzothiophene Derivative: The benzothiophene moiety can be synthesized through electrophilic cyclization reactions or coupling reactions.
Formation of Pyrazole Derivative: The pyrazole ring is often synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling of Benzothiophene and Pyrazole: The final step involves coupling the benzothiophene derivative with the pyrazole derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry: It can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator (SERM) for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as a leukotriene inhibitor for the treatment of asthma.
Uniqueness
N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its combined benzothiophene and pyrazole structure, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal and material sciences .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-18-13(8-10(2)17-18)15(19)16-12-4-5-14-11(9-12)6-7-20-14/h4-9H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGXFKYEQMKQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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